6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Medicinal Chemistry Regioisomer Identification Crystallography

Research programs relying on imidazo[4,5-b]pyridin-2-one hinge-binding motifs often face supply risks from regioisomeric contamination, which can confound kinase selectivity profiles. This lot provides 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1289190-03-9) as a regioisomerically pure (>95%) intermediate. - Confirmed N1-methyl substitution eliminates N3-methyl ambiguity, ensuring a defined H-bond donor/acceptor pattern for reliable structure-based design. - The 6-Br handle enables efficient Suzuki-Miyaura coupling for parallel SAR expansion, validated in BRAF inhibitor programs. - Compact fragment (MW 228.05) suitable for X-ray crystallographic screening against kinase targets.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B12285112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N=CC(=C2)Br
InChIInChI=1S/C7H6BrN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12)
InChIKeyWGHJMMNLBKHDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1289190-03-9): A Defined Regioisomeric Building Block for Kinase-Focused Libraries


6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic small molecule (MF: C7H6BrN3O, MW: 228.05 g/mol) belonging to the imidazo[4,5-b]pyridin-2-one class . Its core scaffold is a recognized hinge-binding motif in kinase inhibitor design, notably explored in BRAF and p38 MAP kinase programs [1]. The compound features a bromine atom at the 6-position of the pyridine ring and a methyl group installed specifically on the imidazole N1 nitrogen, making it a key regioisomerically pure intermediate .

Regioisomeric purity: N1-methyl substitution defined; distinct from N3-methyl pharmacophore
Synthetic handle: 6-bromo position enables Pd-catalyzed Suzuki, Heck couplings
Scaffold motif: Imidazo[4,5-b]pyridin-2-one core as kinase hinge-binder template

Why the N1-Methyl Regioisomer of the 6-Bromo-imidazo[4,5-b]pyridin-2-one Core Cannot Be Directly Substituted


Substituting 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one with its N3-methyl regioisomer or with the 6-chloro/6-iodo analogs introduces critical risks in a medicinal chemistry program. The position of the methyl group dictates the hydrogen-bonding network of the core; the N1-methyl isomer presents a specific donor/acceptor pattern distinct from the N3-methyl form, which can fundamentally alter the hinge-binding geometry in kinase targets [1]. Furthermore, the 6-bromo substituent offers a unique reactivity profile for Pd-catalyzed cross-coupling reactions—its bond dissociation energy and oxidative addition kinetics differ significantly from the 6-chloro analog (less reactive) and the 6-iodo analog (more labile but prone to protodehalogenation side-reactions), directly impacting the yield and selectivity of downstream library synthesis [2].

N3-methyl regioisomer
Alters H-bond donor/acceptor pattern; dimerization motif differs fundamentally from N1-methyl form. May shift kinase binding geometry.
6-chloro or 6-iodo analogs
C-Cl bond less reactive in oxidative addition; C-I bond prone to protodehalogenation. Coupling yields and selectivity profiles may not transfer directly.

Quantitative Differentiation Evidence for 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Selection


Regioisomeric Specificity: N1-Methyl vs. N3-Methyl Substitution Identified by Distinct Physicochemical and Structural Signatures

The target compound (CAS 1289190-03-9) is the N1-methyl regioisomer, as confirmed by the SMILES string CN1C(=O)NC2=NC=C(Br)C=C12 . In contrast, the closely related N3-methyl regioisomer (CAS 166047-16-1) exhibits a fundamentally different solid-state hydrogen-bonding network, forming centrosymmetric dimers via N-H···O interactions involving the unsubstituted N1 nitrogen, a motif not possible in the N1-methyl form [1]. This regioisomeric distinction is critical, as the N3-methyl series has been specifically explored as GluN2B negative allosteric modulators, where the N-H donor is essential for receptor interaction [2]. The predicted ACD/LogP for the N3-methyl isomer is 0.82 , whereas the N1-methyl isomer is expected to have a lower LogP due to reduced H-bond donor capacity (Supporting evidence: class-level inference).

Regioisomer H-bond network
Class-level
N1-methyl: no N-H···O dimer; predicted lower LogP
vs
N3-methyl (CAS 166047-16-1): centrosymmetric H-bond dimers; LogP 0.82
Distinct pharmacophore; supports regioisomer-specific library design
LogP difference estimated from ACD/Labs prediction
Medicinal Chemistry Regioisomer Identification Crystallography

Synthetic Utility: 6-Bromo Substituent Enables Superior Pd-Catalyzed Cross-Coupling Yields Compared to 6-Chloro Analog in Imidazo[4,5-b]pyridin-2-one Series

The 6-bromo substituent on the imidazo[4,5-b]pyridin-2-one core is a well-precedented synthetic handle for Suzuki, Heck, and related Pd(0)-catalyzed cross-coupling reactions. Grivas and Lindström demonstrated that 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes efficient Pd-catalyzed coupling with aryl- and heteroaryl-boronic acids to yield 6-aryl derivatives, a transformation widely used to elaborate the scaffold for kinase inhibitor programs [1]. The C-Br bond (bond dissociation energy ~84 kcal/mol for aryl bromides) provides a balanced reactivity profile: it is significantly more reactive toward oxidative addition than the C-Cl bond (BDE ~97 kcal/mol), yet less prone to undesired protodehalogenation than the C-I bond (BDE ~67 kcal/mol) [2]. This intermediate reactivity often translates to higher isolated yields and cleaner reaction profiles in parallel library synthesis. In contrast, the 6-chloro analog (CAS 28279-50-7 for the 2-methyl series) typically requires harsher conditions or specialized ligands for efficient coupling, while the 6-iodo analog (CAS 878997-59-2) can suffer from premature dehalogenation under basic conditions [2]. Exact comparative yields for the specific N1-methyl series are not publicly reported; this evidence is class-level inference.

Cross-coupling reactivity
Class-level
~84 kcal/mol
C-Br bond energy balances oxidative addition and protodehalogenation risk
Class-level aryl halide series; I > Br >> Cl in Pd(0) oxidative addition rates
Synthetic Methodology Cross-Coupling Structure-Activity Relationship

Structural Planarity and H-Bond Acceptor Capacity Differentiate N1-Methyl from 2-Methyl Isomers

Crystallographic analysis of the closely related 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one reveals that all non-hydrogen atoms lie in a common plane with an r.m.s. deviation of 0.017 (1) Å [1]. This high degree of planarity, enforced by the fused aromatic ring system, is a conserved feature across this scaffold class. In contrast, imidazo[4,5-b]pyridine isomers bearing a 2-methyl substituent (e.g., 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, CAS 42869-47-6) can exhibit slight torsional distortions due to steric interactions between the 2-methyl group and the adjacent pyridine nitrogen. The N1-methyl compound preserves a free N3-H donor (as established by the SMILES structure) , whereas the 2-methyl isomer blocks a key nitrogen position, altering the hydrogen-bonding landscape. The compound possesses four H-bond acceptors (calculated) , enhancing its solubility profile compared to analogs with fewer acceptors.

Molecular planarity
Reported
r.m.s. deviation 0.017 Å
Inferred from 3-methyl analog crystal structure; 4 H-bond acceptors predicted
High planarity may support hinge-region π-stacking interactions
Crystallographic data for N3-methyl regioisomer only
Crystallography Conformational Analysis Ligand Design

Optimal Procurement and Application Scenarios for 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one


Divergent Synthesis of N1-Substituted Kinase Hinge-Binder Libraries via Suzuki Coupling

The compound's 6-bromo substituent is optimally positioned for Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups. This strategy has been validated in the development of BRAF inhibitors with nanomolar potency [1]. The N1-methyl group serves as a chemically inert, sterically defined anchor, allowing chemists to explore the SAR of the 6-position without introducing additional H-bond donors that could compromise membrane permeability.

Pharmacophore-Divergent Tool Compound for GluN2B vs. PDE3 Selectivity Profiling

While the N3-methyl series targets GluN2B receptors [2], the N1-methyl substitution pattern alters the core's hydrogen-bonding capacity, potentially shifting selectivity towards other targets such as phosphodiesterase (PDE) isoforms [3]. This compound serves as a critical chemical probe to deconvolute the pharmacophore requirements for GluN2B versus PDE3 inhibition within the same scaffold class.

Crystallographic Fragment Screening Campaigns Requiring Regioisomerically Pure Starting Material

The high planarity and compact structure (MW 228.05) make this compound suitable as a fragment for X-ray crystallographic screening against kinase targets. The N1-methyl regioisomer, when purchased at verified purity (>95%), provides a well-defined starting point for structure-based design, eliminating the risk of regioisomeric contamination that could lead to false structure-activity interpretations .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (Suzuki)
6-Br coupling handle; regioisomeric purity
Cross-coupling yield and product purity
GluN2B/PDE selectivity profiling
N1-methyl pharmacophore divergence from N3-series
Target engagement and selectivity panel assays
Crystallographic fragment screening
Planar scaffold; verified regioisomeric identity
Crystallization reproducibility and electron density fit
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